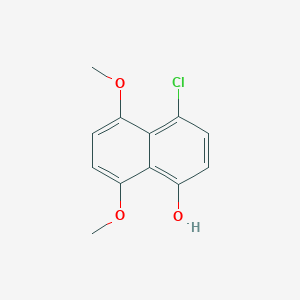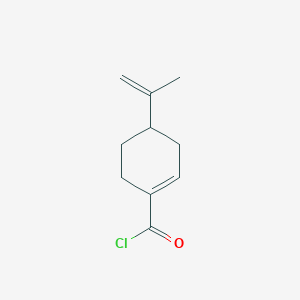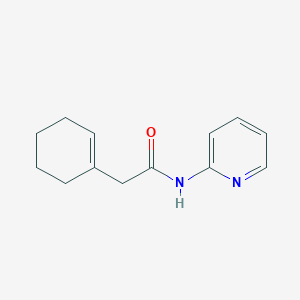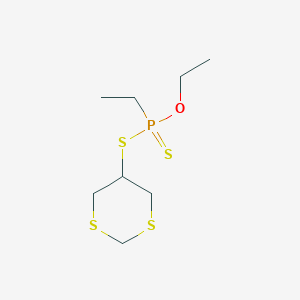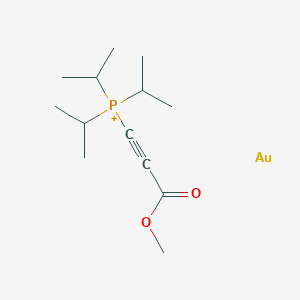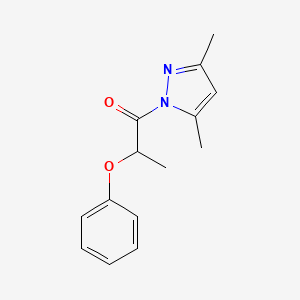![molecular formula C15H15ClO2S B14373838 1-[3-(Benzenesulfinyl)propoxy]-2-chlorobenzene CAS No. 90183-76-9](/img/structure/B14373838.png)
1-[3-(Benzenesulfinyl)propoxy]-2-chlorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(Benzenesulfinyl)propoxy]-2-chlorobenzene is an organic compound that features a benzene ring substituted with a benzenesulfinyl group, a propoxy group, and a chlorine atom
Méthodes De Préparation
The synthesis of 1-[3-(Benzenesulfinyl)propoxy]-2-chlorobenzene typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 3-(Benzenesulfinyl)propyl bromide: This can be achieved by reacting benzenesulfinyl chloride with 3-bromopropanol in the presence of a base such as pyridine.
Nucleophilic substitution: The 3-(Benzenesulfinyl)propyl bromide is then reacted with 2-chlorophenol in the presence of a base like potassium carbonate to form this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-[3-(Benzenesulfinyl)propoxy]-2-chlorobenzene undergoes various chemical reactions, including:
Oxidation: The benzenesulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzenesulfinyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions for these reactions include:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium amide in liquid ammonia for amination reactions.
Major products formed from these reactions include sulfone derivatives, sulfide derivatives, and various substituted benzene compounds.
Applications De Recherche Scientifique
1-[3-(Benzenesulfinyl)propoxy]-2-chlorobenzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study the interactions of sulfinyl-containing compounds with biological macromolecules.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-[3-(Benzenesulfinyl)propoxy]-2-chlorobenzene involves its interaction with molecular targets through its functional groups. The benzenesulfinyl group can form reversible covalent bonds with nucleophilic sites on proteins and enzymes, potentially modulating their activity. The propoxy group provides flexibility and enhances the compound’s ability to interact with hydrophobic regions of target molecules. The chlorine atom can participate in halogen bonding, further stabilizing the compound’s interaction with its targets.
Comparaison Avec Des Composés Similaires
1-[3-(Benzenesulfinyl)propoxy]-2-chlorobenzene can be compared with other similar compounds, such as:
1-[3-(Benzenesulfonyl)propoxy]-2-chlorobenzene: This compound has a sulfonyl group instead of a sulfinyl group, which makes it more resistant to oxidation and reduction reactions.
1-[3-(Benzenesulfinyl)propoxy]-4-chlorobenzene: This compound has the chlorine atom in the para position, which can affect its reactivity and interaction with molecular targets.
The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of reactivity and stability, making it suitable for various applications in scientific research.
Propriétés
Numéro CAS |
90183-76-9 |
|---|---|
Formule moléculaire |
C15H15ClO2S |
Poids moléculaire |
294.8 g/mol |
Nom IUPAC |
1-[3-(benzenesulfinyl)propoxy]-2-chlorobenzene |
InChI |
InChI=1S/C15H15ClO2S/c16-14-9-4-5-10-15(14)18-11-6-12-19(17)13-7-2-1-3-8-13/h1-5,7-10H,6,11-12H2 |
Clé InChI |
FEJQBLAKKNEWOP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)S(=O)CCCOC2=CC=CC=C2Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(Butan-2-yl)sulfanyl]octane](/img/structure/B14373755.png)

